Cas no 260258-04-6 ((E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one)

260258-04-6 structure
اسم المنتج:(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one
كاس عدد:260258-04-6
وسط:C19H20O2
ميغاواط:280.360905647278
MDL:MFCD31555314
CID:4642642
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one
- (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one(WXC06873)
-
- MDL: MFCD31555314
- نواة داخلي: 1S/C19H20O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3
- مفتاح Inchi: RSGVHOYLQFTVFB-UHFFFAOYSA-N
- ابتسامات: C(C1=CC=C(OCC2=CC=CC=C2)C=C1)=CC(=O)C(C)C
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-68900-250MG |
(1E)-1-[4-(benzyloxy)phenyl]-4-methylpent-1-en-3-one |
260258-04-6 | >95% | 0.25g |
£495.00 | 2023-06-14 | |
Ambeed | A834818-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 95% | 1g |
$670.0 | 2023-04-07 | |
Aaron | AR01DJGD-500mg |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 96% | 500mg |
$497.00 | 2023-12-14 | |
A2B Chem LLC | AX10257-250mg |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 97% | 250mg |
$360.00 | 2024-04-20 | |
1PlusChem | 1P01DJ81-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 96% | 1g |
$639.00 | 2023-12-18 | |
A2B Chem LLC | AX10257-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 97% | 1g |
$710.00 | 2024-04-20 | |
A2B Chem LLC | AX10257-2g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 97% | 2g |
$1324.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | WXC06873-25g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 95% | 25g |
¥26208.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | WXC06873-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 95% | 1g |
¥3276.00 | 2024-08-09 | |
eNovation Chemicals LLC | D774330-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 95% | 1g |
$685 | 2023-09-01 |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one الوثائق ذات الصلة
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
2. Book reviews
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
260258-04-6 ((E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one) منتجات ذات صلة
- 1119270-58-4(Desmosine-d4)
- 2229202-12-2(2-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-amine)
- 1006328-52-4(1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide)
- 2137903-25-2([1-(1-cyclopropylpiperidin-4-yl)-5-iodo-1H-1,2,3-triazol-4-yl]methanamine)
- 98486-58-9(oct-5-en-1-amine)
- 2228517-49-3(1-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 1156208-50-2((pentan-3-yl)(1-{1,2,4triazolo4,3-apyridin-3-yl}ethyl)amine)
- 1233958-37-6(Tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate)
- 2229144-29-8(tert-butyl N-2-chloro-5-(chlorosulfonyl)phenylcarbamate)
- 1806302-87-3(2-Difluoromethyl-3,5-dimethylanisole)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:260258-04-6)(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one

نقاء:99%/99%/99%/99%
كمية:250mg/1g/5g/25g
الأسعار ($):205.0/411.0/1232.0/3286.0